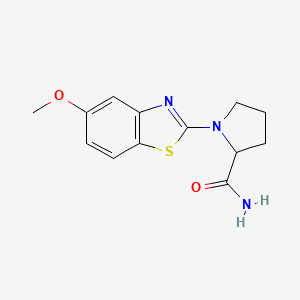

1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzothiazole and pyrrolidine. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene and thiazole ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzothiazole portion of the molecule would contribute to its aromaticity, while the pyrrolidine portion would introduce a degree of saturation .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole and pyrrolidine moieties. Benzothiazoles are known to participate in a variety of chemical reactions . Pyrrolidines, due to their saturated nature, might be involved in reactions such as ring-opening or functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of a benzothiazole could potentially increase the compound’s stability and resistance to oxidation .Aplicaciones Científicas De Investigación

1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been studied for its potential applications in a variety of scientific fields, including cancer research, drug development, and enzyme inhibition. In cancer research, this compound has been found to be a potent inhibitor of cell growth, making it a promising candidate for cancer therapy. In drug development, this compound has been studied for its potential to be used as a therapeutic agent. Finally, in enzyme inhibition, this compound has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9).

Mecanismo De Acción

Target of Action

The compound “1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets and inhibit their function, leading to antibacterial activity . For example, docking analysis of similar compounds has shown stable complex formation with the E. coli MurB enzyme .

Biochemical Pathways

It can be inferred from the targets that it may affect the pathways involving the aforementioned enzymes, leading to antibacterial effects .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . Some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against Pseudomonas aeruginosa, and Escherichia coli .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in laboratory experiments has a number of advantages. For example, this compound is a relatively small molecule, which makes it easier to synthesize and manipulate. Additionally, this compound is relatively stable, which makes it easier to store and use in experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not water-soluble, which can make it difficult to use in some experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in experiments.

Direcciones Futuras

Given the potential applications of 1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in a variety of scientific fields, there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound in cancer and other diseases. Additionally, further research could be conducted to explore the potential of this compound as an enzyme inhibitor. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.

Métodos De Síntesis

1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized via two main methods: the direct reaction of 5-methoxy-1,3-benzothiazol-2-thiol with pyrrolidine-2-carboxylic acid, or the reaction of 5-methoxy-1,3-benzothiazol-2-thiol with pyrrolidine-2-carboxylic acid in the presence of a base. The first method involves the direct reaction of 5-methoxy-1,3-benzothiazol-2-thiol with pyrrolidine-2-carboxylic acid, which yields the desired product in good yield. The second method involves the reaction of 5-methoxy-1,3-benzothiazol-2-thiol with pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields a higher yield of the desired product.

Análisis Bioquímico

Biochemical Properties

It is known that benzothiazole derivatives have shown a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various enzymes .

Cellular Effects

It is expected that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-18-8-4-5-11-9(7-8)15-13(19-11)16-6-2-3-10(16)12(14)17/h4-5,7,10H,2-3,6H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOOSMNGYFMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)

![6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6444135.png)

![3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine](/img/structure/B6444139.png)

![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444157.png)

![1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444159.png)

![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6444171.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444176.png)

![2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444183.png)

![2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444186.png)

![2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444192.png)

![3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6444200.png)

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444208.png)